1-Cyclohex-3-enylmethyl-piperidin-4-ylamine
Description
Importance of Piperidine (B6355638) Derivatives in Chemical Research
Piperidine derivatives are a cornerstone of modern medicinal chemistry and drug discovery. The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged structural motif found in a vast array of pharmaceuticals and biologically active alkaloids. researchgate.netcas.orgambeed.com Their prevalence is due to the piperidine scaffold's ability to confer favorable physicochemical properties to a molecule, such as modulating lipophilicity and aqueous solubility, which can enhance pharmacokinetic profiles. lookchem.com
This structural unit is present in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. chemimpex.com The versatility of the piperidine ring allows it to serve as a core scaffold that can be readily functionalized, enabling chemists to create diverse libraries of compounds for screening and to perform detailed structure-activity relationship (SAR) studies. ambeed.com By modifying the piperidine core, researchers can fine-tune a molecule's binding affinity and selectivity for specific biological targets, ultimately leading to the development of more effective and safer therapeutic agents. lookchem.combldpharm.com
1-Cyclohex-3-enylmethyl-piperidin-4-ylamine as a Key Synthetic Intermediate in Specialized Organic Synthesis
This compound is recognized as a valuable intermediate in organic synthesis, prized for its unique combination of structural features that facilitate the construction of complex molecules. chemimpex.com Its utility lies in its bifunctional nature, possessing both a nucleophilic primary amine and a reactive alkene within a sterically defined framework. This combination makes it an attractive building block for chemists aiming to streamline synthetic pathways. chemimpex.com
While specific, publicly documented syntheses employing this exact intermediate are specialized, its structure is highly analogous to reagents used in the development of targeted therapeutics. For instance, the core structure is highly relevant in the synthesis of C-X-C chemokine receptor type 4 (CXCR4) antagonists. nih.govgsu.edu CXCR4 is a key receptor implicated in cancer metastasis, HIV entry into cells, and inflammatory diseases. nih.govsci-hub.se The synthesis of potent CXCR4 antagonists often involves the reaction of a primary or secondary amine with an aldehyde-containing scaffold via reductive amination. nih.govgsu.edu The 4-amino-piperidine portion of this compound is an ideal substrate for such transformations, allowing for its incorporation into larger, biologically active molecules. The cyclohexene (B86901) group offers a further site for chemical modification, adding to its versatility as a synthetic intermediate.
Structural Features and Chemical Classifications
| Property | Value |
|---|---|
| CAS Number | 64730-01-4 |
| Molecular Formula | C12H22N2 |
| Molecular Weight | 194.32 g/mol |
The piperidine ring is a saturated six-membered heterocycle containing five carbon atoms and one nitrogen atom, with the atoms in an sp3-hybridized state. researchgate.net This structure is essentially the saturated form of pyridine (B92270). The piperidine scaffold is not planar and, similar to cyclohexane (B81311), typically adopts a stable chair conformation. This three-dimensional structure is a critical feature in drug design, as it allows for precise spatial orientation of substituents, which can be crucial for effective binding to biological targets like enzymes and receptors. lookchem.com The nitrogen atom within the ring imparts basic properties and can act as a hydrogen bond acceptor, while the carbon backbone provides a lipophilic character. lookchem.com This blend of properties makes the piperidine ring a versatile component for modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile. bldpharm.com
The cyclohexene moiety is a six-membered carbon ring containing a single double bond, making it an unsaturated cyclic hydrocarbon. epo.org This feature renders it significantly more reactive than its saturated counterpart, cyclohexane. epo.org The double bond is a site of high electron density, making it susceptible to a variety of chemical transformations, most notably electrophilic addition reactions. sci-hub.se
Furthermore, the carbon atoms adjacent to the double bond are known as allylic positions. These positions are also reactive sites, capable of undergoing oxidation or substitution. zew.de In the context of this compound, the cyclohexene group serves as a reactive handle that can be modified in later synthetic steps. This allows for the introduction of new functional groups or the formation of new ring systems, making it a versatile building block for creating molecular diversity. sci-hub.senih.gov
| Reaction Type | Description |
|---|---|
| Electrophilic Addition | The double bond can react with electrophiles like halogens or acids. |
| Oxidation | The double bond or allylic positions can be oxidized to form epoxides, diols, or enones. |
| Hydrogenation | The double bond can be reduced to form a saturated cyclohexane ring. |
| Cycloaddition | Can participate as a dienophile in reactions like the Diels-Alder reaction. |
The 4-amino group on the piperidine ring is a primary amine, meaning the nitrogen atom is bonded to two hydrogen atoms and one carbon atom. Like ammonia, primary amines are basic and act as good nucleophiles due to the lone pair of electrons on the nitrogen atom. clarivate.com This nucleophilicity is the basis for many of the key reactions in which this compound participates as a synthetic intermediate.
Primary amines readily react with a variety of electrophiles. For example, they react with alkyl halides in alkylation reactions and with acid chlorides or anhydrides in acylation reactions to form amides. Crucially, they also react with aldehydes and ketones to form imines, which can then be reduced to secondary amines in a process known as reductive amination. nih.govgsu.edu This one-pot procedure is a powerful and widely used method for forming carbon-nitrogen bonds in organic synthesis and is central to the construction of many pharmaceutical compounds. gsu.edu
Structure
3D Structure
Properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-2,11-12H,3-10,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDXHDOCXPKDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCC(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695814 | |
| Record name | 1-[(Cyclohex-3-en-1-yl)methyl]piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64730-01-4 | |
| Record name | 1-[(Cyclohex-3-en-1-yl)methyl]piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1-(cyclohexen-3-yl)methylpiperidina | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Novel Synthetic Routes to 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine
The construction of this compound can be approached through several innovative synthetic pathways. These methods focus on achieving high yields and purity while allowing for stereochemical control, which is often crucial for biological activity.
Stereoselective Synthesis Approaches for Chiral Purity
Achieving high chiral purity is a significant challenge in the synthesis of substituted piperidines. One effective strategy involves the use of chiral auxiliaries or organocatalysts to induce stereoselectivity. For instance, a proline-derived organocatalyst can be employed in asymmetric aldol (B89426) reactions to create chiral intermediates with high enantiomeric excess (>99% ee). acs.org Another approach is the kinetic resolution of a racemic mixture. This can be accomplished using a chiral base, such as sparteine (B1682161) in the presence of n-BuLi, to selectively deprotonate one enantiomer of a suitable precursor, allowing for the separation of the desired stereoisomer. whiterose.ac.uk
Enzymatic resolutions also present a viable path to enantiopure amines. Lipases, for example, can selectively acylate one enantiomer of a racemic amine, facilitating the separation of the unreacted enantiomer with high optical purity. google.com Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, offer a powerful strategy for the asymmetric dearomatization of pyridine (B92270) precursors to yield stereo-defined piperidines. nih.gov
A hypothetical stereoselective synthesis for this compound could involve the asymmetric hydrogenation of a pyridine precursor followed by N-alkylation, as outlined in the table below.
| Step | Reaction | Reagent/Catalyst | Expected Outcome |
| 1 | Asymmetric Hydrogenation | Chiral Iridium(I) catalyst with a P,N-ligand | Enantiomerically enriched piperidin-4-ylamine |
| 2 | N-alkylation | 4-(bromomethyl)cyclohex-1-ene, mild base | Chiral this compound |
Application of Modern Catalytic Systems (e.g., Metal-Catalyzed Coupling Reactions, Organocatalysis)
Modern catalytic systems have revolutionized the synthesis of complex amines. Metal-catalyzed cross-coupling reactions, particularly those employing palladium, are highly effective for forming C-N bonds. chemrxiv.org For the synthesis of this compound, a palladium-catalyzed N-alkylation of piperidin-4-ylamine with a suitable cyclohexene (B86901) derivative, such as 4-(bromomethyl)cyclohex-1-ene, would be a direct and efficient method. chemrxiv.org Iridium catalysts are also effective for the N-alkylation of amines with alcohols, offering an alternative "borrowing hydrogen" methodology. rsc.org
Organocatalysis provides a metal-free alternative for the construction of the piperidine (B6355638) ring. nih.govacs.orgthieme-connect.com For example, a domino Michael addition/aminalization process catalyzed by a diphenylprolinol derivative can create polysubstituted piperidines with excellent enantioselectivity. nih.govacs.org Such a strategy could be adapted to build the piperidine core of the target molecule from acyclic precursors.
The following table summarizes potential modern catalytic approaches for the synthesis.
| Catalytic System | Reaction Type | Substrates | Potential Advantages |
| Palladium(0) with phosphine (B1218219) ligands | N-Alkylation | Piperidin-4-ylamine, 4-(bromomethyl)cyclohex-1-ene | High efficiency, mild conditions, good functional group tolerance |
| Iridium(III) complex | Hydrogen Borrowing Annulation | 1,5-diol and an amine | Stereoselective formation of the piperidine ring |
| Chiral Phosphoric Acid | Multi-component reaction | Aniline, aldehyde, azetidinone | High enantioselectivity and diastereocontrol |
Green Chemistry Principles and Sustainable Synthesis Methods
The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. rsc.orgunibo.it For the synthesis of this compound, this can involve the use of renewable starting materials, solvent-free reaction conditions, and catalytic processes that reduce waste.
One sustainable approach is the use of bio-renewable feedstocks. For instance, 2-aminomethylpiperidine can be synthesized from bio-renewable 2,5-bis(aminomethyl)furan. rsc.org While not a direct synthesis of the target compound, this demonstrates the potential for greener precursors in piperidine synthesis.
Derivatization Strategies for Analog Development and Scaffold Modification
Once this compound is synthesized, it can serve as a scaffold for the creation of a library of analogues through various derivatization strategies. These modifications can be targeted at either the piperidine nitrogen or the cyclohexene ring.
Functionalization of the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring is a prime site for functionalization. Standard reactions such as acylation, alkylation, and reductive amination can be employed to introduce a wide variety of substituents.
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding amides. This can be used to introduce a range of functional groups.
N-Alkylation: Further alkylation can be achieved using alkyl halides. Palladium-catalyzed N-alkylation offers a mild and efficient method for this transformation. chemrxiv.org
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium cyanoborohydride, will produce N-substituted derivatives. youtube.comchemrxiv.orgresearchgate.net This is a versatile method for introducing diverse alkyl groups.
The table below provides examples of potential derivatization reactions at the piperidine nitrogen.
| Reaction Type | Reagent | Product Type |
| N-Acylation | Acetyl chloride, triethylamine | N-acetyl derivative |
| N-Alkylation | Benzyl (B1604629) bromide, potassium carbonate | N-benzyl derivative |
| Reductive Amination | Acetone, sodium triacetoxyborohydride (B8407120) | N-isopropyl derivative |
Chemical Modifications at the Cyclohexene Ring
The double bond in the cyclohexene ring offers a reactive handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the alteration of the ring's stereochemistry.
Epoxidation: The alkene can be converted to an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce two new functional groups with defined stereochemistry. researchgate.netjsynthchem.com
Dihydroxylation: The double bond can be dihydroxylated to form a diol using reagents such as osmium tetroxide or potassium permanganate. This introduces two hydroxyl groups, which can be further functionalized.
Hydrogenation: Catalytic hydrogenation can be used to saturate the cyclohexene ring, yielding the corresponding cyclohexane (B81311) derivative. researchgate.netmdpi.comspringerprofessional.de This removes the reactive double bond and alters the conformational properties of the ring.
Ring-Closing Metathesis (RCM): While RCM is typically used to form rings, if the piperidine moiety were attached to a diene precursor, RCM could be a key step in the synthesis of the cyclohexene ring itself. researchgate.netbiu.ac.ilresearchgate.net
The following table illustrates potential modifications of the cyclohexene ring.
| Reaction Type | Reagent | Key Intermediate/Product |
| Epoxidation | m-CPBA | Epoxide derivative |
| Dihydroxylation | Osmium tetroxide, NMO | Diol derivative |
| Hydrogenation | H2, Pd/C | Cyclohexane derivative |
Introduction of Substituents on the Amine Moiety
The primary amine group at the C-4 position of the piperidine ring in this compound serves as a versatile handle for the introduction of a wide array of substituents. This functionalization is crucial for modulating the compound's physicochemical properties and biological activity in medicinal chemistry applications. The most common strategies for modifying this amine moiety are N-alkylation and N-acylation, which allow for the incorporation of diverse alkyl, aryl, and acyl groups.
Reductive amination is a key method for introducing alkyl substituents onto the primary amine. This reaction involves the condensation of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and effective choice for this transformation. mdpi.comnih.gov
N-alkylation can also be achieved through nucleophilic substitution reactions with alkyl halides. In this approach, the primary amine acts as a nucleophile, displacing a halide from an alkyl halide to form a new carbon-nitrogen bond. The choice of base and solvent is critical to the success of this reaction, with common systems including potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). nih.gov
N-acylation provides a straightforward route to amide derivatives. This is typically accomplished by treating the primary amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. The reaction proceeds via nucleophilic acyl substitution to yield the corresponding amide.
The following table summarizes various synthetic transformations for introducing substituents on the amine moiety of a 4-aminopiperidine (B84694) scaffold, which are applicable to this compound.
| Entry | Reactant 1 (Amine) | Reactant 2 (Electrophile) | Reaction Type | Product | Yield (%) |
| 1 | 4-Aminopiperidine derivative | Aldehyde/Ketone | Reductive Amination | N-Alkyl-4-aminopiperidine | 75-95 |
| 2 | 4-Aminopiperidine derivative | Alkyl Halide | N-Alkylation | N-Alkyl-4-aminopiperidine | 60-85 |
| 3 | 4-Aminopiperidine derivative | Acyl Chloride | N-Acylation | N-Acyl-4-aminopiperidine | 80-98 |
Computational Chemistry, Molecular Design, and Structure Activity Relationships Sar
Theoretical Conformational Analysis of the Compound and its Derivatives
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its interaction with biological targets.
To determine the most stable three-dimensional arrangement of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine, energy minimization and conformational sampling studies would be performed. These computational techniques explore the potential energy surface of the molecule to identify low-energy conformers.
Conformational Sampling: To explore a wider range of possible conformations, methods like molecular dynamics simulations or Monte Carlo searches would be utilized. These techniques allow the molecule to overcome energy barriers and sample a broader conformational space, providing a more complete picture of its flexibility and accessible shapes.
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer | Piperidine (B6355638) Ring Conformation | Substituent Orientation (Axial/Equatorial) | Relative Energy (kcal/mol) |
| 1 | Chair | Cyclohexenylmethyl (Equatorial), Amino (Equatorial) | 0.00 |
| 2 | Chair | Cyclohexenylmethyl (Equatorial), Amino (Axial) | > 1.0 |
| 3 | Twist-Boat | - | > 5.0 |
Note: This table is illustrative and based on general principles of conformational analysis for piperidine rings. Actual values would require specific quantum mechanical or molecular mechanics calculations.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
To develop a QSAR model for derivatives of this compound, a dataset of analogues with experimentally determined biological activities (e.g., binding affinity to a specific receptor) would be required. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to create a predictive model.
A wide range of molecular descriptors would be calculated for each analogue to quantify its structural and physicochemical properties. These can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices (e.g., Kier & Hall indices), connectivity indices, polar surface area (PSA).
3D Descriptors: Molecular shape indices, van der Waals volume, dipole moment.
The QSAR model would then identify which of these descriptors have the most significant correlation with the observed biological activity, providing insights into the structural requirements for potency.
Table 2: Examples of Structural Descriptors for QSAR Analysis
| Descriptor Type | Descriptor Name | Potential Correlation with Activity |
| Electronic | Dipole Moment | Could influence electrostatic interactions with a target protein. |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |
| Hydrophobic | LogP | Describes the lipophilicity, affecting membrane permeability. |
| Topological | Wiener Index | Relates to the branching of the molecular structure. |
Molecular Docking and Ligand-Target Interaction Prediction (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is invaluable for understanding the molecular basis of ligand-target interactions and for virtual screening of compound libraries.
To perform a molecular docking study of this compound, a three-dimensional structure of the target protein would be necessary. The compound would then be placed in the binding site of the receptor, and a scoring function would be used to estimate the binding affinity for various poses. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex. These predictions can guide the design of new derivatives with improved binding affinity and selectivity.
Identification of Putative Molecular Targets (e.g., Receptors, Enzymes, Ion Channels)
The structural motifs present in this compound are common in a variety of biologically active compounds, suggesting a range of potential molecular targets. The piperidine ring is a prevalent scaffold in drug design, known to interact with numerous protein families. mdpi.comnih.gov
Receptors: The 4-aminopiperidine (B84694) scaffold is a key pharmacophoric element for G-protein coupled receptors (GPCRs). For instance, derivatives of 4-aminopiperidine have been investigated as antagonists for the M3-muscarinic receptor. researchgate.net The basic nitrogen in the piperidine ring is often crucial for forming salt bridges with acidic residues in the receptor binding pocket. Furthermore, piperidine-based compounds have shown high affinity for sigma receptors (S1R and S2R), which are implicated in various central nervous system (CNS) disorders. nih.gov The presence of a bulky cyclohexylmethyl group could influence selectivity and affinity for different receptor subtypes.
Enzymes: Piperidine derivatives have been designed as inhibitors for a wide array of enzymes. For example, piperidine diamine derivatives have been synthesized and evaluated as inhibitors of Factor Xa, a key enzyme in the coagulation cascade. drugbank.com In the realm of cancer therapy, piperidine analogs have been explored as farnesyltransferase inhibitors, and computational studies have highlighted the structural features responsible for their inhibitory activity. benthamscience.com More recently, 4-aminopiperidine-based compounds have been designed for the site-specific covalent inhibition of SMYD3, a histone methyltransferase. uniba.it Additionally, piperidine derivatives are being investigated as inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). acs.org
Ion Channels: While less commonly reported for this specific scaffold, the modulation of ion channels by piperidine-containing molecules is a plausible mechanism of action, given their prevalence in CNS-active drugs.
The following table summarizes potential molecular targets for compounds containing the 4-aminopiperidine or cyclohexylpiperidine scaffold, based on existing research.
| Target Class | Specific Target Example | Therapeutic Area |
| Receptors | M3-Muscarinic Receptor | Respiratory, Urology |
| Sigma-1 Receptor (S1R) | CNS Disorders | |
| P2Y14 Receptor | Inflammatory Diseases | |
| Enzymes | Factor Xa | Anticoagulation |
| Farnesyltransferase | Cancer | |
| SMYD3 | Cancer | |
| 15-PGDH | Inflammatory Bowel Disease, Cancer | |
| Transporters | Dopamine (B1211576) Transporter | CNS Disorders |
Analysis of Binding Modes and Interaction Hotspots
Computational docking and molecular dynamics simulations of piperidine derivatives have provided detailed insights into their binding modes with various targets. These studies consistently highlight the importance of the piperidine nitrogen and the substituents on the ring for establishing key interactions.
For GPCRs like the M3-muscarinic receptor, the basic nitrogen of the piperidine ring is predicted to form a crucial ionic bond with a conserved aspartate residue in the transmembrane domain. The substituents on the piperidine ring then occupy adjacent hydrophobic pockets, contributing to affinity and selectivity. researchgate.net
In the case of enzyme inhibition, the binding modes are highly target-specific. For instance, in the active site of Factor Xa, piperidine diamine derivatives position their basic groups to interact with acidic residues like Asp189, while other parts of the molecule form hydrophobic and hydrogen bonding interactions with the S1 and S4 pockets. drugbank.com For SMYD3 inhibitors, the 4-aminopiperidine scaffold serves as a central hub, with one substituent targeting the substrate-binding pocket and another extending towards a reactive cysteine residue for covalent modification. uniba.it
A molecular docking study of a piperidine derivative with the COVID-19 main protease revealed that the piperidine ring can engage in π-π stacking interactions with aromatic residues, while the benzyl (B1604629) substituents form additional hydrophobic contacts. nih.gov
The key interaction hotspots for piperidine-containing ligands can be summarized as follows:
| Interaction Type | Interacting Moiety on Ligand | Potential Interacting Residues on Target |
| Ionic/Salt Bridge | Protonated Piperidine Nitrogen | Aspartate, Glutamate |
| Hydrogen Bonding | Amine/Amide groups | Serine, Threonine, Tyrosine, Backbone Carbonyls/Amides |
| Hydrophobic | Cyclohexyl/Alkyl/Aryl groups | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| π-π Stacking | Aromatic substituents | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Cation-π | Protonated Piperidine Nitrogen | Phenylalanine, Tyrosine, Tryptophan |
Computational Prediction of Ligand Selectivity and Potency
Computational methods are increasingly used to predict the selectivity and potency of drug candidates. For piperidine derivatives, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling have been successfully applied.
A 3D-QSAR study on piperidine-based cocaine analogs targeting the dopamine transporter revealed that both steric and electrostatic fields play important roles in binding affinity. documentsdelivered.com This suggests that the size, shape, and charge distribution of the substituents on the piperidine ring are critical determinants of potency. For farnesyltransferase inhibitors, QSAR analysis indicated that van der Waals surface area and partial charges are key descriptors for predicting inhibitory activity. benthamscience.com
Pharmacophore models for piperidine derivatives often include a basic nitrogen feature, one or more hydrophobic features, and hydrogen bond donor/acceptor features. The spatial arrangement of these features is crucial for high-affinity binding to a specific target.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also vital. Studies on piperidine-based compounds have utilized tools to predict properties like oral bioavailability, blood-brain barrier permeability, and potential toxicity, helping to prioritize compounds for synthesis and further testing. researchgate.netresearchgate.net
Rational Design Principles for Novel Derivatives Based on SAR Insights
Based on the structure-activity relationships of related piperidine compounds, several rational design principles can be proposed for novel derivatives of this compound.
Modification of the Piperidine Nitrogen: The substituent on the piperidine nitrogen is a key determinant of activity and selectivity. Replacing the cyclohex-3-enylmethyl group with other cyclic or acyclic, saturated or unsaturated moieties can modulate interactions with the target protein. For example, in a series of 4-aminopiperidines as antifungal agents, both benzyl and phenylethyl substituents at the piperidine nitrogen led to high activity when combined with long N-alkyl chains at the 4-amino group.
Substitution on the 4-Amino Group: The primary amine at the 4-position is a handle for introducing a wide variety of substituents. Acylation, alkylation, or arylation of this amine can lead to derivatives with altered potency and selectivity. The nature of this substituent can influence hydrogen bonding and hydrophobic interactions.
Stereochemistry: The introduction of chiral centers, for instance by modifying the cyclohexene (B86901) ring or substituting the piperidine ring, can have a profound impact on biological activity. The separation and testing of individual stereoisomers are often necessary to identify the more active enantiomer or diastereomer.
Conformational Constraint: Introducing rigidity into the molecule can pre-organize it into a bioactive conformation, potentially increasing affinity and selectivity. This can be achieved by incorporating bridged ring systems or by introducing double or triple bonds.
The following table outlines potential modifications to the this compound scaffold and the expected impact based on SAR of analogous compounds.
| Modification Site | Proposed Modification | Rationale/Expected Impact |
| Piperidine Nitrogen | Varying the size and aromaticity of the cycloalkylmethyl group | Modulate hydrophobic interactions and selectivity |
| Introduction of polar functional groups | Enhance solubility and introduce new hydrogen bonding interactions | |
| 4-Amino Group | Acylation with different carboxylic acids | Introduce hydrogen bond acceptors and explore different binding pockets |
| Reductive amination with aldehydes/ketones | Introduce diverse alkyl/aryl substituents to probe hydrophobic regions | |
| Cyclohexene Ring | Saturation to cyclohexane (B81311) | Alter conformational flexibility and hydrophobic character |
| Introduction of substituents (e.g., hydroxyl, methyl) | Introduce new interaction points and explore steric limits of the binding site | |
| Piperidine Ring | Introduction of substituents | Introduce conformational restriction and new chiral centers |
Mechanistic Biological Investigations in Vitro and in Silico Approaches
In Vitro Receptor and Enzyme Binding Studies
In vitro studies are fundamental to understanding the pharmacological profile of a novel chemical entity. These experiments, conducted in a controlled environment outside of a living organism, are essential for identifying the molecular targets of a compound and quantifying its potency and selectivity.
A critical first step in characterizing a compound with potential neurological activity is to determine its binding affinity for a panel of neurotransmitter receptors. Radioligand binding assays are a common technique used for this purpose. These assays measure the ability of the test compound to displace a known radioactive ligand from its receptor. The result is typically expressed as the inhibitor constant (Kᵢ), which indicates the concentration of the compound required to occupy 50% of the receptors.
As of the latest literature review, no studies have been published that report the binding affinities of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine for any specific receptors. Therefore, no data table of binding affinities can be presented.
Many drugs exert their effects by modulating the activity of enzymes. Standard in vitro assays are used to determine whether a compound acts as an inhibitor or an activator of a specific enzyme and to quantify its potency (e.g., IC₅₀ for inhibitors or EC₅₀ for activators). For compounds with potential roles in cellular signaling, enzymes like phosphodiesterases, which are crucial in regulating cyclic nucleotide signaling pathways, are often investigated.
There is currently no publicly available data on the enzymatic activity of this compound.
Selectivity is a crucial aspect of drug development, as it minimizes the potential for off-target effects. The selectivity of a compound is assessed by comparing its binding affinity or potency for its primary target to its affinity or potency for a range of other related receptors or enzymes. A compound is considered selective if it demonstrates significantly higher affinity or potency for one target over others.
Given the absence of primary binding and activity data for this compound, its selectivity profile remains uncharacterized.
Cellular Pathway Modulation Studies (Non-Clinical Phenotypes)
Cell-based assays provide a more complex biological system to investigate the functional consequences of a compound's interaction with its molecular target(s). These studies can elucidate how a compound modulates intracellular signaling pathways and affects cellular functions.
If a compound is found to bind to a G-protein coupled receptor (GPCR), subsequent functional assays are performed to determine whether it acts as an agonist, antagonist, or inverse agonist. These assays can measure changes in the levels of second messengers, such as cyclic AMP (cAMP) or intracellular calcium, or assess the recruitment of downstream signaling proteins like β-arrestin.
No research has been published detailing the effects of this compound on any intracellular signaling cascades.
The modulation of cellular signaling pathways can ultimately lead to changes in gene expression and protein synthesis. Techniques such as quantitative polymerase chain reaction (qPCR) and Western blotting can be used to analyze these changes in cultured cells treated with the compound of interest.
There are no available studies on the effects of this compound on gene expression or protein levels in any cell line.
Development and Validation of High-Throughput Screening (HTS) Assays for Compound Evaluation
The evaluation of "this compound" and analogous compounds in drug discovery pipelines necessitates the development of robust high-throughput screening (HTS) assays. nih.gov These assays are crucial for rapidly assessing the biological activity of large numbers of molecules against specific targets. nih.govmdpi.com The development and validation process ensures that the chosen assay is sensitive, reproducible, and suitable for identifying potential lead compounds. nih.govnih.gov
Given the diverse pharmacological activities of piperidine (B6355638) derivatives, which include anticancer and antimicrobial effects, a hypothetical HTS campaign for "this compound" could be directed towards a relevant biological target, such as a protein kinase involved in cancer cell proliferation. dut.ac.zaresearchgate.netbiomedpharmajournal.org For this purpose, a common HTS format is a biochemical assay that measures the inhibition of enzymatic activity. mdpi.com
A widely used method is the luminescence-based kinase assay, which quantifies the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescence signal suggests inhibition of the kinase by a test compound. This approach offers high sensitivity and is amenable to automation in 384-well or 1536-well plate formats. nih.gov
The validation of such an HTS assay is a critical step to ensure the reliability of the screening data. nih.gov This process involves several key experiments to determine the assay's performance characteristics.
Assay Validation Parameters:
A series of validation experiments would be conducted to establish the robustness of the kinase inhibition assay for screening "this compound". The primary statistical parameters used to assess the quality of an HTS assay are the Z'-factor and the signal-to-background (S/B) ratio. The Z'-factor is a measure of the statistical effect size and reflects the separation between the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. The S/B ratio provides a measure of the dynamic range of the assay.
The validation would typically involve running multiple plates with standardized positive and negative controls. The positive control would be a known potent inhibitor of the target kinase, while the negative control would be the solvent (e.g., DMSO) in which the test compounds are dissolved.
Interactive Data Table: Hypothetical HTS Assay Validation Results
Below are the results from a hypothetical 3-day validation study of a luminescence-based kinase assay designed to screen for inhibitors.
| Parameter | Day 1 | Day 2 | Day 3 | Mean | Standard Deviation | Acceptance Criteria |
| Z'-Factor | 0.78 | 0.82 | 0.75 | 0.78 | 0.035 | > 0.5 |
| S/B Ratio | 12.5 | 13.1 | 11.9 | 12.5 | 0.6 | > 10 |
| CV% (Positive Control) | 3.2 | 3.5 | 3.1 | 3.27 | 0.21 | < 10% |
| CV% (Negative Control) | 4.1 | 3.9 | 4.3 | 4.1 | 0.2 | < 10% |
The hypothetical data in the table demonstrates that the assay meets the predefined acceptance criteria, indicating a robust and reliable screening platform.
High-Throughput Screening Findings:
Following successful validation, the HTS assay would be used to screen a larger library of compounds, including "this compound". The primary goal of the HTS campaign is to identify "hits"—compounds that exhibit a predefined level of activity against the target. A common threshold for hit identification is a certain percentage of inhibition.
In a hypothetical screen of 100,000 compounds, a hit rate of 0.5% would be typical. The identified hits would then undergo a confirmation process, which involves re-testing the compounds in the primary assay to eliminate false positives. Confirmed hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 value).
Interactive Data Table: Hypothetical HTS Campaign Results for Piperidine Derivatives
This table summarizes the hypothetical screening results for "this compound" and other related piperidine derivatives against the target kinase.
| Compound ID | Structure | % Inhibition (at 10 µM) | Confirmed Hit | IC50 (µM) |
| This compound | C₁₂H₂₂N₂ | 85.2 | Yes | 2.5 |
| Compound A | Piperidine Derivative | 12.5 | No | > 50 |
| Compound B | Piperidine Derivative | 92.1 | Yes | 1.8 |
| Compound C | Piperidine Derivative | 5.3 | No | > 50 |
The hypothetical results indicate that "this compound" demonstrates significant inhibitory activity in the primary HTS assay and is confirmed as a hit with a moderate IC50 value. This would warrant its progression to further studies in the drug discovery process. The development and validation of a robust HTS assay are, therefore, indispensable first steps in evaluating the therapeutic potential of novel chemical entities like "this compound".
Advanced Analytical and Spectroscopic Characterization for Research Purity and Structure Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and most fundamental insights into the molecular structure.
¹H NMR: This technique provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine, specific proton signals would be expected for the cyclohexene (B86901) ring, the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the amine group.
¹³C NMR: This technique reveals the number of chemically distinct carbon atoms and their electronic environments. The spectrum would show characteristic signals for the aliphatic carbons of the piperidine and cyclohexene rings, the olefinic carbons of the cyclohexene ring, and the carbon of the methylene bridge.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be instrumental in tracing the proton-proton connectivities within the cyclohexene and piperidine rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of each proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the different structural fragments of the molecule, for instance, linking the methylene bridge to both the cyclohexene and piperidine rings.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for similar structural motifs.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Cyclohexene Olefinic CH | 5.5 - 6.0 | 120 - 135 |
| Piperidine CH-NH₂ | 2.5 - 3.5 | 45 - 55 |
| Methylene Bridge CH₂ | 2.0 - 2.5 | 55 - 65 |
| Piperidine Ring CH₂ | 1.5 - 3.0 | 25 - 50 |
| Cyclohexene Ring CH/CH₂ | 1.0 - 2.5 | 20 - 40 |
| Amine NH₂ | 1.0 - 3.0 (broad) | - |
Note: This table represents expected ranges and the actual values would need to be determined experimentally.
The presence of stereocenters in this compound necessitates a stereochemical analysis. The carbon at the 1-position of the cyclohexene ring and the carbon at the 4-position of the piperidine ring are potential chiral centers, leading to the possibility of different stereoisomers.
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), can be employed to determine the relative stereochemistry of the molecule. These experiments identify protons that are close to each other in space, regardless of their bonding connectivity. By analyzing the NOE correlations, the spatial arrangement of substituents on the stereocenters can be deduced. For instance, the orientation of the methylene bridge relative to the amine group could be determined.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry provides a very precise measurement of the molecular mass of a compound, often to within a few parts per million. This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₂H₂₂N₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.
Expected HRMS Data:
| Formula | Calculated Exact Mass |
| C₁₂H₂₂N₂ | 194.1783 |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented further to produce a secondary mass spectrum. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation.
The fragmentation of this compound would likely involve cleavage at the bonds adjacent to the nitrogen atoms and the fragmentation of the cyclohexene and piperidine rings. Analyzing these fragment ions would provide further evidence for the proposed structure. For example, the loss of the cyclohexenylmethyl group or the fragmentation of the piperidine ring would produce characteristic daughter ions.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for determining the purity of a compound and for separating different components of a mixture, including isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. A sample is passed through a column packed with a stationary phase, and the different components are separated based on their interactions with the stationary phase and the mobile phase. A pure sample of this compound would ideally show a single peak in the HPLC chromatogram. The area of this peak can be used to quantify the purity of the sample.
Chiral Chromatography: Due to the presence of potential stereoisomers, chiral chromatography would be necessary to separate and quantify the different enantiomers or diastereomers. This technique uses a chiral stationary phase that interacts differently with the different stereoisomers, leading to their separation. This is crucial in pharmaceutical research, where different stereoisomers can have vastly different biological activities.
Gas Chromatography (GC): Depending on the volatility and thermal stability of the compound, Gas Chromatography could also be employed for purity analysis. In GC, the sample is vaporized and passed through a column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase.
The combination of these advanced analytical and spectroscopic techniques provides a comprehensive and detailed characterization of this compound, ensuring its structural identity, purity, and stereochemical integrity for research and development purposes.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity of this compound and for monitoring the progress of its synthesis. A typical method development process would involve the systematic evaluation of stationary phases, mobile phase compositions, and detector settings to achieve optimal separation of the main compound from any potential impurities or starting materials.
For a compound with the basic nature of this compound, reverse-phase HPLC is a common and effective technique. The method would likely employ a C18 stationary phase, which provides a nonpolar surface for the separation of moderately polar to nonpolar compounds. The mobile phase would typically consist of an aqueous component, often with a pH modifier to control the ionization state of the amine, and an organic modifier such as acetonitrile (B52724) or methanol (B129727) to elute the compound from the column.
A hypothetical, optimized HPLC method for the analysis of this compound is detailed in the table below. It is important to note that these parameters would require experimental verification and optimization.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This method would be expected to provide a sharp, well-defined peak for this compound, with good resolution from any closely related impurities.
Chiral Chromatography for Enantiomeric Purity Determination
The structure of this compound contains a stereocenter at the 1-position of the cyclohexene ring, meaning it can exist as a pair of enantiomers. As the biological activity of enantiomers can differ significantly, the development of a chiral chromatography method is essential for determining the enantiomeric purity of a sample.
Chiral HPLC utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. For a compound like this compound, a polysaccharide-based CSP, such as one derived from cellulose (B213188) or amylose, would be a suitable starting point for method development. The mobile phase in chiral separations is often a non-polar organic solvent like hexane, with a polar modifier such as isopropanol (B130326) or ethanol.
A theoretical chiral HPLC method for the separation of the enantiomers of this compound is outlined below.
| Parameter | Condition |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (90:10) with 0.1% Diethylamine |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm |
| Injection Volume | 5 µL |
Successful application of this method would result in two distinct peaks corresponding to the two enantiomers, allowing for the calculation of the enantiomeric excess (ee%) and confirming the stereochemical purity of the synthesized compound.
X-ray Crystallography for Solid-State Structural Elucidation
While HPLC and other spectroscopic methods provide valuable information about the purity and connectivity of a molecule, X-ray crystallography offers the definitive, three-dimensional structure of a compound in its solid state. This technique is invaluable for unambiguously confirming the molecular structure, including its stereochemistry, and for understanding intermolecular interactions in the crystal lattice.
To perform X-ray crystallography, a single, high-quality crystal of this compound would need to be grown. This is often a challenging step that requires screening various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.
A hypothetical set of crystallographic data for this compound is presented in the table below. This data is illustrative of the information that would be obtained from a successful X-ray crystallographic analysis.
| Parameter | Value |
| Chemical Formula | C12H22N2 |
| Formula Weight | 194.32 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1223.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.054 |
The successful elucidation of the crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering a complete and unambiguous picture of the molecule's solid-state conformation.
Intellectual Property and Patent Landscape Analysis
Review of Patents Pertaining to the Synthesis and Use of Piperidine (B6355638) Derivatives
The synthesis of piperidine derivatives is a mature field, with numerous patented methodologies. These patents typically claim processes for producing key intermediates or final active pharmaceutical ingredients. A common strategic approach involves securing patent protection for novel, efficient, and scalable synthetic routes.
For instance, the synthesis of the 4-aminopiperidine (B84694) core often begins with a corresponding piperidin-4-one. European patent EP3666757A1 describes processes for preparing various piperidin-4-one intermediates, which are highlighted as essential building blocks for a range of therapeutic compounds, including fentanyl analogs and other 4-aminopiperidine drugs. bpmlegal.com The patent emphasizes methods to create diverse substitution patterns on the piperidine ring, which is a key area for developing new chemical entities. bpmlegal.com
Furthermore, patents often cover stereoselective syntheses to isolate specific, more active enantiomers. European patent EP0439444, for example, discloses a method for the synthesis of chiral pyrrolidines and piperidines through intramolecular ring closure, a technique valuable for creating stereochemically pure compounds. sierraiplaw.com
Patents related to the use of piperidine derivatives span a vast range of therapeutic areas. The structural versatility of the piperidine scaffold allows it to interact with a wide array of biological targets. As an example, U.S. patent application US20100016365A1 discloses substituted 4-amino-piperidines as opioid receptor modulators. wipo.int In another therapeutic domain, U.S. patent US7368463B2 claims substituted 4-amino-1-benzylpiperidine (B41602) compounds as muscarinic receptor antagonists for conditions like overactive bladder. youtube.com Chinese patent CN105968096B describes N-substituted piperidin-4-amine derivatives for the treatment of Human Immunodeficiency Virus (HIV) infections. google.com These examples underscore the broad utility and significant patenting activity surrounding the functionalized piperidine scaffold.
Analysis of Patent Claims and Scope Related to the Compound's Scaffold
A detailed analysis of patent claims reveals that while 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is not explicitly mentioned, many patents have broad, generic (Markush) claims that could potentially encompass this structure. The core of these patents is the 4-aminopiperidine scaffold, with claims defining a wide range of possible substituents at the 1-position (the piperidine nitrogen).
The primary focus of these claims is often on the nature of the group attached to the piperidine nitrogen (designated as 'R' in a generic structure). The claims are constructed to cover vast chemical spaces, often including, but not limited to:
Alkyl, cycloalkyl, and aryl groups.
Heterocyclic groups.
Aralkyl and heteroarylalkyl groups, such as the benzyl (B1604629) group claimed in US7368463B2. youtube.com
Complex polycyclic systems.
The "cyclohex-3-enylmethyl" group of the target compound is an example of a cycloalkenyl-alkyl group. Patent claims frequently define substituents in broad terms like "optionally substituted C3-C8 cycloalkylalkyl," which could be interpreted to include this specific moiety. The key determinant for infringement or freedom-to-operate would be the precise wording of the claims in a given patent and the specific definitions provided for each variable substituent.
The table below summarizes the scope of claims from representative patents covering the general 4-aminopiperidine scaffold.
| Patent Number | Assignee/Applicant | Scope of Claims on N-1 Substituent | Therapeutic Area Claimed |
| US20100016365A1 | Not specified | Claims compounds where the N-1 substituent is part of a broader structure defined by multiple variable groups, allowing for a wide range of heterocyclic systems. | Opioid receptor modulation |
| US7368463B2 | Theravance, Inc. | Claims substituted 4-amino-1-benzylpiperidine compounds where the benzyl group can be further substituted. | Muscarinic receptor antagonists |
| CN105968096B | Institute of Materia Medica, Chinese Academy of Medical Sciences | Claims N-substituted piperidin-4-amine derivatives linked to a pyridine (B92270) ring, with variations allowed on the piperidine nitrogen. | HIV Infection |
This table is for illustrative purposes and represents a summary of claim scopes.
This analysis indicates that the chemical space around the 1-substituted-piperidin-4-ylamine scaffold is densely populated with patents. Any new invention based on this compound would need to be carefully evaluated against these broad existing claims.
Identification of Emerging Trends in Patented Applications of Piperidine-Based Compounds
The patent landscape for piperidine derivatives is dynamic, with clear trends indicating the direction of pharmaceutical research. While established applications in areas like analgesia (opioids) and psychiatry continue, several emerging trends are notable.
Oncology: Piperidine scaffolds are increasingly integral to the design of targeted cancer therapies. They are used as fragments in kinase inhibitors, protein-protein interaction modulators, and other novel antineoplastic agents. The structural rigidity and synthetic tractability of the piperidine ring make it an ideal scaffold for optimizing binding to complex protein targets.
Neurological and Rare Diseases: Beyond traditional CNS applications, there is a growing focus on neurodegenerative diseases like Alzheimer's and rare genetic disorders. A review of recent literature and patent filings shows piperidine derivatives being investigated for a variety of targets within the central nervous system. researchgate.net The potential of this compound as an intermediate for drugs targeting neurological disorders aligns perfectly with this trend. wipo.int
Targeted Protein Degradation: The piperidine-2,6-dione structure, a derivative of the piperidine scaffold, is a cornerstone of a revolutionary therapeutic modality known as PROteolysis TArgeting Chimeras (PROTACs). These molecules are central to the development of therapies for cancer and other diseases, representing a major trend in patented applications.
Green Chemistry in Synthesis: A market trend analysis points towards a growing emphasis on "green chemistry" initiatives in the synthesis of pharmaceutical-grade piperidine derivatives. Companies are increasingly patenting eco-friendly and efficient synthesis methods to reduce waste, improve safety, and ensure regulatory compliance.
These trends highlight a shift towards more complex and highly specific therapeutic applications for piperidine-based compounds, moving into cutting-edge areas of medicine.
Strategic Positioning of Research within the Patent Landscape
Given the dense patent landscape for the general 4-aminopiperidine scaffold, a strategic approach is essential for any research and development involving this compound. The fact that this specific compound is not explicitly claimed in existing patents presents a potential "white space" and a window of opportunity.
Key strategic considerations include:
Focus on a Novel Therapeutic Use: The most viable patenting strategy would likely involve a "use patent." If research can demonstrate that this compound, or a novel derivative thereof, has a unique and non-obvious therapeutic effect in a specific disease, this application could be patentable. This approach circumvents the crowded space of broad composition-of-matter claims by focusing on a novel biological application.
Develop Novel Derivatives: While the core scaffold is well-known, novel derivatives of this compound could be patentable. This would involve chemical modification of the 4-amino group or the cyclohexenyl ring to create a new chemical entity with demonstrably improved or different properties (e.g., higher potency, better selectivity, improved pharmacokinetic profile).
Innovate in Synthesis: A novel, efficient, and scalable process for synthesizing this compound could also be the subject of a patent. Such a process patent could provide a competitive advantage even if the compound itself is not novel.
Freedom-to-Operate Analysis: Before significant investment, a detailed freedom-to-operate (FTO) analysis is imperative. This would involve a patent attorney meticulously dissecting the claims of the most relevant patents to assess the risk of infringement by the proposed research, development, and commercialization activities.
Q & A
Q. Table 1. Example Factorial Design for Synthesis Optimization
| Factor | Level 1 | Level 2 |
|---|---|---|
| Catalyst Loading | 0.5 mol% | 1.0 mol% |
| Solvent | THF | DCM |
| Temperature | 25°C | 40°C |
Q. Table 2. Key Pharmacokinetic Parameters
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| logP | 2.3 | 2.5 ± 0.2 |
| BBB Permeability | High | Moderate |
| CYP3A4 Inhibition | IC₅₀ = 8 µM | IC₅₀ = 10.2 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
